molecular formula C23H18N2O2 B15008189 2-(3,4-Dimethoxyphenyl)-1H-phenanthro[9,10-d]imidazole

2-(3,4-Dimethoxyphenyl)-1H-phenanthro[9,10-d]imidazole

Cat. No.: B15008189
M. Wt: 354.4 g/mol
InChI Key: YRFWUFUFYQEJJH-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-1H-phenanthro[9,10-d]imidazole is a heterocyclic compound that belongs to the imidazole family Imidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethoxyphenyl)-1H-phenanthro[9,10-d]imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with phenanthrene-9,10-dione in the presence of ammonium acetate and acetic acid. The reaction mixture is heated to promote cyclization, leading to the formation of the desired imidazole derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)-1H-phenanthro[9,10-d]imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the imidazole ring into more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenanthroimidazole core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s properties for specific applications .

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxyphenyl)-1H-phenanthro[9,10-d]imidazole involves its interaction with specific molecular targets. In medicinal applications, it can intercalate into DNA, disrupting the replication process and leading to cell death. The compound may also inhibit specific enzymes involved in cell proliferation, contributing to its anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,4-Dimethoxyphenyl)-1H-phenanthro[9,10-d]imidazole is unique due to its combination of the phenanthrene and imidazole moieties, which confer distinct electronic and biological properties. This makes it a versatile compound for various applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C23H18N2O2

Molecular Weight

354.4 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-1H-phenanthro[9,10-d]imidazole

InChI

InChI=1S/C23H18N2O2/c1-26-19-12-11-14(13-20(19)27-2)23-24-21-17-9-5-3-7-15(17)16-8-4-6-10-18(16)22(21)25-23/h3-13H,1-2H3,(H,24,25)

InChI Key

YRFWUFUFYQEJJH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=C(N2)C4=CC=CC=C4C5=CC=CC=C53)OC

Origin of Product

United States

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